Bambuterol Monocarbamate: Chemical Structure, Properties, and Bioactivation Dynamics
Bambuterol Monocarbamate: Chemical Structure, Properties, and Bioactivation Dynamics
Executive Summary
Bambuterol monocarbamate (CAS: 81732-67-4) represents the pivotal, rate-limiting intermediate in the metabolic bioactivation of bambuterol to terbutaline.[1] Unlike simple prodrug hydrolysis, the conversion of bambuterol involves a complex interaction with butyrylcholinesterase (BChE), where the molecule acts as both a substrate and a suicide inhibitor.[1]
This guide provides an in-depth analysis of the monocarbamate metabolite, defining its structural parameters, physicochemical behavior, and its role as the "molecular gatekeeper" that confers the 24-hour sustained-release profile to the parent drug.[1]
Chemical Architecture & Identity
Bambuterol is a bis-dimethylcarbamate prodrug.[1][2][3][4] The monocarbamate species arises when exactly one of the two carbamate protecting groups is hydrolyzed, exposing a single phenolic hydroxyl group.[1] This structural alteration significantly shifts the molecule's polarity and binding affinity.[1]
Structural Specifications
| Parameter | Data |
| Common Name | Bambuterol Monocarbamate |
| Synonyms | Bambuterol Impurity C (EP); D-2439; 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate |
| CAS Registry Number | 81732-67-4 |
| Molecular Formula | |
| Molecular Weight | 296.36 g/mol |
| Stereochemistry | Racemic mixture (RS).[1][5][6] The chiral center at the |
| Key Functional Groups | 1x Dimethylcarbamate (lipophilic, masking), 1x Phenolic Hydroxyl (hydrophilic, active), 1x Secondary Amine (basic).[1] |
Electronic & Steric Properties
The transition from the bis-carbamate (Bambuterol) to the monocarbamate creates an amphiphilic intermediate.[1]
-
Lipophilicity Shift: Bambuterol (LogP ~1.[1]2) is highly lipophilic to ensure lung tissue uptake.[1] The monocarbamate, possessing a free phenol, has a reduced LogP (est. 0.4–0.8), facilitating its transition into the aqueous active site of the esterase.[1]
-
Ionization (pKa):
The Bioactivation Cascade: Mechanism of Action
The pharmacological uniqueness of bambuterol lies in its metabolic pathway.[1] It does not rely on hepatic P450 enzymes but rather on plasma cholinesterases.[1] The monocarbamate is not merely a passive intermediate; it is an active participant in the inhibition kinetics of BChE.[1]
The "Suicide Inhibition" Cycle
Bambuterol and its monocarbamate inhibit BChE by carbamylating the serine residue in the enzyme's active site.[1] This carbamylation is reversible but slow, effectively "dosing" terbutaline into the system as the enzyme recovers.
-
Phase I (Bambuterol
Monocarbamate): Bambuterol binds to BChE.[1][4] The enzyme cleaves one carbamate group, releasing the Monocarbamate.[4] The enzyme becomes temporarily carbamylated (inactive).[1] -
Phase II (Decarbamylation): Water hydrolyzes the carbamylated enzyme, restoring BChE activity.[1]
-
Phase III (Monocarbamate
Terbutaline): The released Monocarbamate re-binds to a free BChE molecule.[1] The second carbamate is cleaved, releasing active Terbutaline.[7]
Pathway Visualization[1]
Figure 1: The sequential hydrolytic cascade of Bambuterol mediated by Butyrylcholinesterase (BChE), highlighting the Monocarbamate intermediate.[1][4]
Experimental Protocols
For researchers validating drug metabolism or quality control, isolating and detecting the monocarbamate requires specific conditions due to its transient nature.
Protocol: In Vitro Hydrolysis Kinetics Assay
Objective: To monitor the formation of bambuterol monocarbamate and subsequent conversion to terbutaline in human plasma.[1]
Reagents:
-
Pooled Human Plasma (containing active BChE).[1]
-
Phosphate Buffer Saline (PBS), pH 7.4.[1]
-
Bambuterol HCl stock solution (1 mM in methanol).[1]
-
Internal Standard (e.g., Bamethan).[1]
-
Acetonitrile (ACN) for protein precipitation.[1]
Workflow:
-
Preparation: Dilute plasma 1:1 with PBS to prevent substrate saturation. Equilibrate to 37°C.
-
Initiation: Spike plasma with Bambuterol stock to a final concentration of 10 µM.
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), withdraw 100 µL aliquots.
-
Quenching: Immediately add 300 µL ice-cold ACN containing the Internal Standard. Vortex for 30 seconds to precipitate proteins and stop BChE activity.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant.
-
Analysis: Inject 10 µL of supernatant into LC-MS/MS.
LC-MS/MS Detection Parameters
The monocarbamate is distinct from the parent and metabolite by mass and retention time.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Polarity |
| Bambuterol | 368.2 | 295.1 | 30 | Positive |
| Monocarbamate | 297.2 | 224.1 | 28 | Positive |
| Terbutaline | 226.1 | 152.1 | 25 | Positive |
Note: The transition 297.2
Pharmacological Implications[1][3][7][8][9][10][11][12][13]
Selective BChE Inhibition
Bambuterol monocarbamate retains significant affinity for BChE.[1] Research indicates that while bambuterol is a potent inhibitor (
Toxicology and Safety
The monocarbamate is generally considered safe as a transient metabolite.[1] However, in patients with genetic variants of BChE (e.g., the atypical variant), the hydrolysis of both bambuterol and the monocarbamate may be significantly prolonged. This can lead to:
-
Accumulation of the prodrug and monocarbamate.[1]
-
Delayed onset of therapeutic effect.[1]
-
Potential for unexpected drug-drug interactions if other BChE-metabolized drugs (e.g., succinylcholine) are co-administered.[1]
References
-
Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood.[3] Drug Metabolism and Disposition.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133750, Bambuterol monocarbamate.[1] PubChem.
-
Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol.[1][7] Clinical Pharmacokinetics.
-
Gao, Y., et al. (2023). Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors.[1] Molecules.
-
ECHEMI (2025). Bambuterol Monocarbamate Chemical Properties and Safety. ECHEMI Global Chemical Database.[1] [1][8]
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